1-(5-Fluoropyrimidin-2-yl)ethanone

Beschreibung

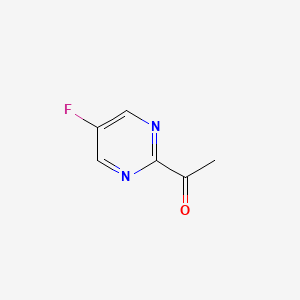

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJJXGKCENQOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679188 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-44-2 | |

| Record name | 1-(5-Fluoro-2-pyrimidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905587-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 5 Fluoropyrimidin 2 Yl Ethanone and Its Analogues

Strategies for the Direct Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanone

The direct synthesis of this compound can be achieved through several strategic approaches, primarily involving the construction of the pyrimidine (B1678525) ring or the modification of a pre-existing fluorinated pyrimidine core.

Classical Condensation Reactions in Pyrimidine Annulation

The formation of the pyrimidine ring, known as pyrimidine annulation, is a cornerstone of heterocyclic chemistry. Classical condensation reactions are frequently employed to construct the pyrimidine skeleton, which can already bear the desired fluorine substituent.

A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For the synthesis of 5-fluoropyrimidines, a fluorinated C3 building block is often utilized. For instance, potassium (Z)-2-cyano-2-fluoroethenolate has been used as a key precursor. nih.gov This intermediate can be synthesized in a three-step sequence starting from chloroacetamide. nih.gov The subsequent reaction of this fluoroenolate with various amidine hydrochlorides under mild conditions leads to the formation of 2-substituted 4-amino-5-fluoropyrimidines in excellent yields. nih.gov

Another classical approach, reported for the synthesis of the foundational 5-fluorouracil (B62378) (5-FU), involves reacting isothiourea salts with α-fluoro-β-ketoester enolates. nih.gov This method establishes the pyrimidine framework with the fluorine atom already in place. While effective, this route has the disadvantage of using highly toxic ethyl fluoroacetate. nih.gov

The following table summarizes representative classical condensation reactions for the synthesis of fluorinated pyrimidines.

| Starting Materials | Reagents | Product | Yield | Reference |

| Potassium (Z)-2-cyano-2-fluoroethenolate, Amidine hydrochlorides | - | 2-Alkyl/Aryl-4-amino-5-fluoropyrimidines | Excellent | nih.gov |

| Isothiourea salts, α-Fluoro-β-ketoester enolates | - | 5-Fluorouracil | - | nih.gov |

Functional Group Interconversions on the Pyrimidine Core

An alternative to building the pyrimidine ring from scratch is to modify a pre-existing 5-fluoropyrimidine (B1206419) core. This approach, known as functional group interconversion, allows for the introduction of the acetyl group at the 2-position.

One plausible method involves the use of a Grignard reagent. For example, starting from a 2-halo-5-fluoropyrimidine, a Grignard reagent such as methylmagnesium chloride can be used to introduce the acetyl group. A related synthesis of 1-(5-bromo-3-fluoro-2-pyridyl)ethanone from 5-bromo-3-fluoro-pyridine-2-carbonitrile and methylmagnesium chloride has been reported with a high yield of 93%. chemicalbook.com This suggests a similar transformation could be applied to a suitable 5-fluoropyrimidine-2-carbonitrile (B1386991) precursor.

Another potential route is the reaction of a 5-fluoropyrimidine derivative with an acetylating agent. For instance, the synthesis of 1-(5-hydroxypyrimidin-2-yl)ethanone (B2988121) can be achieved by reacting 2-amino-4-hydroxy-6-methylpyrimidine (B160893) with acetic anhydride. evitachem.com This highlights the possibility of acetylating a suitably functionalized 5-fluoropyrimidine.

Transition Metal-Catalyzed Coupling Reactions in Fluorinated Pyrimidine Synthesis

Transition metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of complex organic molecules, including fluorinated pyrimidines. These methods offer high efficiency and functional group tolerance for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings for Arylation and Alkylation (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are widely used for the arylation and alkylation of heterocyclic compounds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a prominent example.

This methodology has been extensively applied to the synthesis of aryl- and heteroaryl-substituted pyrimidines. For instance, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and esters, using a palladium catalyst like Pd(dppf)Cl2, has been shown to produce 2-arylpyridines in modest to good yields. researchgate.netnih.gov This suggests that a similar strategy could be employed for the arylation of a 5-fluoropyrimidine core. The reaction conditions are generally mild and tolerate a wide range of functional groups. mdpi.com

The direct C-H arylation of triazapentalenes, which are also nitrogen-containing heterocycles, has been achieved using palladium catalysis with aryl halides, albeit sometimes in low yields. mdpi.com A more successful approach involved bromination followed by a Suzuki coupling, which provided the arylated products in moderate to good yields. mdpi.com This two-step sequence could be a viable strategy for introducing aryl groups onto a 5-fluoropyrimidine ring.

The following table presents examples of palladium-catalyzed arylation reactions.

| Substrates | Catalyst/Ligand | Product | Yield | Reference |

| Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | 2-Arylpyridines | 5-89% | researchgate.netnih.gov |

| 6-Bromo-triazapentalene, Arylboronic acid | Pd(PPh3)4 | 6-Aryl-triazapentalene | Moderate to good | mdpi.com |

| Fluoroalkylamines, Aryl bromides/chlorides | [Pd(allyl)Cl]2 / AdBippyPhos | Fluorinated anilines | Good | nih.govnih.gov |

Other Metal-Mediated Transformations for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Besides palladium, other transition metals can mediate important bond-forming reactions on fluorinated heterocycles. These transformations are crucial for introducing diverse functionalities.

Copper-catalyzed reactions have emerged as a valuable strategy for constructing carbon-fluorine bonds. nih.gov While often used for fluorination itself, copper can also mediate other C-C and C-heteroatom bond formations.

Rhodium complexes have also been shown to mediate the formation of carbon-carbon bonds through the addition-elimination of aryl and alkenyl halides. princeton.edu Such methodologies could potentially be adapted for the functionalization of fluorinated pyrimidines.

The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, is also frequently achieved using metal catalysis. nih.gov For example, palladium-catalyzed amination reactions are common for creating C-N bonds.

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Heterocycle Formation and Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings, such as fluorinated pyrimidines. The presence of the electronegative fluorine atom and the ring nitrogen atoms activates the pyrimidine core towards nucleophilic attack. core.ac.ukyoutube.com

In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk The subsequent departure of a leaving group, often a halide, restores the aromaticity of the ring. core.ac.uk Due to the high electronegativity of fluorine, it is often a good leaving group in these reactions, making fluorinated heterocycles excellent substrates for SNAr. nih.govnih.gov

This reaction is particularly useful for introducing a wide variety of functional groups, including those attached via nitrogen, oxygen, and sulfur atoms. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than the corresponding reaction with 2-chloropyridine, highlighting the activating effect of fluorine. nih.gov SNAr reactions on polyfluoroarenes with phenothiazine (B1677639) have been used to create highly functionalized derivatives. mdpi.com

The SNAr mechanism allows for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery for structure-activity relationship (SAR) studies. nih.govlboro.ac.uk The mild reaction conditions often tolerate a diverse array of functionalities. nih.gov

The following table illustrates the utility of SNAr reactions in the functionalization of fluoroheterocycles.

| Substrate | Nucleophile | Product | Key Feature | Reference |

| 2-Fluoroheteroarenes | N, O, S, C-based nucleophiles | Functionalized heteroarenes | Mild conditions, broad scope | nih.gov |

| Polyfluoroarenes | Phenothiazine | 10-Phenylphenothiazine derivatives | Metal-free synthesis | mdpi.com |

| Perfluoroarenes/hetarenes | Alkoxy/Alkylthio nucleophiles | Substituted (het)arenes | Formation of novel heterocyclic compounds | lboro.ac.uk |

Chemoenzymatic and Biocatalytic Approaches for the Enantioselective Synthesis of this compound Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the adoption of biocatalysis for the synthesis of chiral molecules. Chemoenzymatic strategies, which combine chemical synthesis with biological catalysis, offer a powerful approach to producing enantiopure derivatives of this compound. sciengine.comnih.gov

A key application of biocatalysis in this context is the enantioselective reduction of the ketone moiety to a chiral alcohol. Enzymes such as alcohol dehydrogenases (ADHs), often sourced from microorganisms like Geotrichum candidum or Lactobacillus paracasei, can reduce ketones to their corresponding (S)- or (R)-alcohols with high yield and excellent enantioselectivity. researchgate.net For instance, the asymmetric reduction of similar ketones has been achieved with high enantiomeric excess (ee) using whole-cell biocatalysts. researchgate.net This method presents a green and efficient alternative to traditional chemical reductants, which can sometimes lead to lower enantioselectivity with heterocyclic substrates due to competitive coordination with the heteroatoms. sciengine.com

The process typically involves the use of a cofactor, such as reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which provides the reducing equivalents for the reaction. nih.gov To make the process economically viable, in situ cofactor regeneration systems are often employed. nih.gov

Recent advancements have also explored the use of engineered enzymes to enhance substrate scope and selectivity. zuj.edu.jo For example, directed evolution techniques can be used to create enzyme variants with improved activity and stereoselectivity for specific substrates like fluorinated pyrimidine derivatives. zuj.edu.jo Furthermore, biocatalytic approaches are not limited to reductions. Enzymes can also be used for other transformations, such as the formation of C-C bonds or the introduction of other functional groups, offering a versatile toolkit for the synthesis of complex chiral molecules. nih.govnih.gov

| Enzyme Source | Substrate Type | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Geotrichum candidum | Aliphatic Ketones | (S)-Alcohols | Excellent | High | researchgate.net |

| Lactobacillus paracasei | 1-(4-methoxyphenyl) ethanol | (S)-1-(4-methoxyphenyl) ethanol | Optically Pure | 95% | researchgate.net |

| Enterococcus faecium | 2-bromo-1-(naphthalen-2-yl)ethanone | (S)-2-bromo-1-(naphthalen-2-yl)ethanol | 99% | 100% | nih.gov |

Flow Chemistry Applications in the Scalable Synthesis of Fluorinated Pyrimidines

Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals, offering advantages in terms of safety, scalability, and process control. nih.gov The application of flow chemistry to the synthesis of fluorinated pyrimidines, including derivatives of this compound, has the potential to streamline their production on an industrial scale. researchgate.net

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities compared to traditional batch processes. nih.gov This is particularly advantageous for reactions that are exothermic or involve hazardous reagents. The synthesis of complex molecules often involves multiple steps, and flow chemistry enables the integration of these steps into a continuous process, reducing the need for isolation and purification of intermediates. researchgate.net

For example, the synthesis of pyrimidine derivatives can involve multi-step sequences including C-C bond formations and functional group interconversions. researchgate.net In a flow setup, reagents can be introduced at different points in the reactor, allowing for a telescopic synthesis where the product of one reaction is immediately used as the substrate for the next. This approach has been successfully applied to the synthesis of various heterocyclic compounds. nih.gov

The use of microreactors in flow chemistry provides a high surface-area-to-volume ratio, which enhances heat and mass transfer, leading to more efficient reactions. researchgate.net This technology is well-suited for the synthesis of fluorinated pyrimidines, where precise control over reaction conditions is crucial for achieving high selectivity and yield. nih.gov

Advanced Derivatization Reactions of the Ethanone (B97240) Moiety in this compound

The ethanone moiety of this compound is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The carbonyl group of the ethanone moiety is electrophilic and susceptible to attack by nucleophiles. vanderbilt.edu This reactivity is central to a variety of important chemical transformations.

Carbonyl Condensations: Aldol-type condensation reactions can be used to form new C-C bonds. libretexts.org In these reactions, the enolate of this compound can react with another carbonyl compound to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. vanderbilt.eduyoutube.com These reactions can be catalyzed by either acid or base. vanderbilt.edu Mixed aldol (B89426) reactions, where the enolate of one carbonyl compound reacts with a different carbonyl compound, can also be employed, though they may lead to a mixture of products if not carefully controlled. youtube.com

Nucleophilic Additions: The carbonyl group can undergo nucleophilic addition with a variety of reagents. For example, Grignard reagents or organolithium reagents can add to the carbonyl to form tertiary alcohols. nih.gov The addition of amines can lead to the formation of imines or enamines, which are themselves useful synthetic intermediates. libretexts.org The Stork enamine synthesis, for instance, utilizes an enamine as a nucleophile in a Michael addition reaction. libretexts.org

The α-carbon of the ethanone moiety is acidic and can be deprotonated to form an enolate, which is a key intermediate for various functionalization reactions. vanderbilt.edu

Halogenation: The α-carbon can be halogenated using reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid. vanderbilt.edu This introduces a halogen atom that can serve as a leaving group for subsequent nucleophilic substitution reactions.

C-C Bond Formation: The enolate formed at the α-position can act as a nucleophile to form new carbon-carbon bonds. vanderbilt.edu Alkylation reactions with alkyl halides can introduce alkyl groups at the α-position. vanderbilt.edu It is also possible to carry out acylation reactions to introduce an additional carbonyl group, leading to the formation of β-dicarbonyl compounds. scribd.com These C-C bond forming reactions are fundamental in building molecular complexity. nih.gov

Reactivity Studies of the Fluoropyrimidine Core and Associated Substituents

The fluoropyrimidine core of this compound exhibits a distinct reactivity profile due to the presence of the electronegative fluorine atom and the nitrogen atoms in the pyrimidine ring.

The pyrimidine ring is generally considered an electron-deficient system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent, the pyrimidine ring is deactivated towards electrophilic aromatic substitution (EAS). youtube.com Reactions such as nitration or halogenation typically require harsh conditions and may not proceed with high yields. youtube.comyoutube.com The fluorine atom itself can be introduced onto aromatic rings via electrophilic fluorination using specific reagents. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the fluoropyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atom at the 5-position can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. acs.orgresearchgate.net This reaction is a powerful tool for the late-stage functionalization of the pyrimidine core, allowing for the introduction of a wide range of substituents. acs.org The SNAr reaction on fluorinated heteroaromatics often proceeds under mild conditions. nih.gov The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Influence of the Fluorine Atom on Pyrimidine Ring Reactivity and Selectivity

The presence of a fluorine atom at the C5 position of the pyrimidine ring in this compound exerts a substantial influence on the ring's reactivity and the selectivity of its chemical transformations. Fluorine, being the most electronegative element, significantly alters the electron distribution within the pyrimidine nucleus, which in turn affects its susceptibility to nucleophilic and electrophilic attack.

The strong electron-withdrawing nature of the fluorine atom deactivates the pyrimidine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This effect is particularly pronounced at the positions ortho and para to the fluorine atom. In the case of this compound, the acetyl group at the C2 position further influences the regioselectivity of nucleophilic attack.

Research on analogous fluorinated heterocyclic systems has demonstrated that the fluorine atom can also serve as a site for metallation or be displaced by a variety of nucleophiles. The specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, play a crucial role in determining the outcome of these transformations.

In the context of drug design, the strategic placement of a fluorine atom can enhance the binding affinity of a molecule to its target protein. This can be attributed to several factors, including the potential for the fluorine to form favorable interactions, such as F−π interactions with aromatic residues like phenylalanine in an active site. nih.gov Furthermore, the fluorine at the 5-position may act as a weak hydrogen-bond acceptor, potentially pre-organizing the molecule into a conformation that is more favorable for binding. nih.gov Studies on fluorinated pyrrolo[2,3-d]pyrimidine analogues have shown that the position of the fluorine atom is critical, dictating whether the biological activity is improved or diminished. nih.gov

The table below summarizes the observed influence of fluorine on the reactivity of pyrimidine and related heterocyclic rings based on findings from various studies.

| Feature | Influence of Fluorine Atom | Research Context |

| Electron Distribution | Inductive electron withdrawal, deactivating the ring to electrophilic attack and activating it to nucleophilic attack. | General principle in aromatic chemistry. |

| Nucleophilic Aromatic Substitution | Enhanced reactivity at positions ortho and para to the fluorine atom. | Observed in various fluorinated heterocycles. |

| Binding Affinity | Potential for favorable F−π interactions and weak hydrogen bonding, leading to increased binding affinity. | Studies on DYRK inhibitors. nih.gov |

| Biological Activity | The regioisomeric position of fluorine dictates improvement or loss of activity. | Research on pyrrolo[2,3-d]pyrimidine analogues. nih.gov |

Rearrangement Reactions and Tautomerism in Fluorinated Pyrimidine Systems

Fluorinated pyrimidine systems, including this compound and its analogues, can undergo rearrangement reactions and exhibit tautomerism, which are fundamental aspects of their chemical behavior.

Rearrangement Reactions:

While specific rearrangement reactions for this compound are not extensively documented in the provided literature, related heterocyclic systems are known to undergo various rearrangements. These can be induced by heat, light, or chemical reagents. The presence of the fluorine atom and the acetyl group can influence the propensity and pathway of such rearrangements. For instance, the electron-withdrawing nature of these substituents can affect the stability of intermediates and transition states in potential rearrangement pathways.

Tautomerism:

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a well-established phenomenon in pyrimidine chemistry. nih.govias.ac.in For pyrimidine derivatives containing hydroxyl or amino groups, keto-enol and amino-imino tautomerism are prevalent. In the case of this compound, while it does not possess a hydroxyl or amino group directly on the ring, the acetyl group introduces the possibility of keto-enol tautomerism of the side chain.

The fluorine atom at the C5 position can influence the position of the tautomeric equilibrium. Its electron-withdrawing properties can affect the acidity of the α-protons of the acetyl group, thereby influencing the stability of the corresponding enol form. The equilibrium between the keto and enol tautomers can be significantly affected by the solvent, temperature, and pH.

Furthermore, in the broader context of fluorinated pyrimidines that can exist in different tautomeric forms, such as those with a hydroxyl group, the keto form is often favored. researchgate.netchemicalbook.com The relative stability of different tautomers is a critical consideration in understanding their biological activity, as different tautomers may exhibit distinct binding modes and metabolic fates. Quantum chemical calculations are often employed to predict the relative stabilities of tautomers in the gas phase and in solution. chemicalbook.com

The concept of annular tautomerism, where a proton can reside on multiple nitrogen atoms of a heterocyclic ring, is also relevant to pyrimidine systems. nih.gov The electronic perturbations caused by the fluorine atom can influence the preferred position of the proton in such equilibria.

The following table outlines the key aspects of tautomerism in fluorinated pyrimidine systems.

| Type of Tautomerism | Description | Influence of Fluorine |

| Keto-Enol (Side Chain) | Interconversion between the ketone and its corresponding enol form involving the acetyl group. | The electron-withdrawing fluorine atom can influence the acidity of the α-protons and the stability of the enol form. |

| Keto-Enol (Ring) | In hydroxypyrimidines, the equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. | Generally, the keto form is more stable. researchgate.netchemicalbook.com |

| Amino-Imino | In aminopyrimidines, the equilibrium between the amino and imino forms. | The position of equilibrium can be solvent-dependent. ias.ac.in |

| Annular Tautomerism | Migration of a proton between the nitrogen atoms of the pyrimidine ring. | The electronic effect of fluorine can influence the preferred protonation site. nih.gov |

Investigation of Structure Activity Relationships and Biological Potentials of 1 5 Fluoropyrimidin 2 Yl Ethanone Analogues

General Biological Activity Spectrum of Pyrimidine (B1678525) and Fluoropyrimidine Derivatives

Pyrimidine and its fluorinated derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities. nih.govnih.govnih.govnih.govekb.eg Their structural similarity to endogenous nucleobases allows them to interact with various biological targets, leading to a broad spectrum of therapeutic effects. nih.govnih.gov

Anticancer Activity and Associated Molecular Mechanisms

Fluoropyrimidines are a cornerstone of chemotherapy, with their anticancer activity primarily attributed to the inhibition of thymidylate synthase (TS) and subsequent disruption of DNA synthesis. researchgate.netresearchgate.netmdpi.com After intracellular conversion to its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), the fluoropyrimidine antimetabolite 5-fluorouracil (B62378) (5-FU) forms a stable ternary complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate. researchgate.netrsc.org This complex blocks the synthesis of thymidylate (dTMP), an essential precursor for DNA replication, leading to "thymineless death" in rapidly dividing cancer cells. mdpi.com Furthermore, fluoropyrimidine metabolites can be incorporated into both RNA and DNA, leading to RNA processing disruption and DNA damage, further contributing to their cytotoxic effects. researchgate.netrsc.org

The pyrimidine nucleus itself is a key component in many anticancer agents beyond the fluoropyrimidine class. nih.govnih.gov Derivatives have been developed to target various aspects of cancer cell biology, including cell cycle regulation and signal transduction pathways. nih.gov

Antimicrobial and Antifungal Potentials

The pyrimidine core is a versatile scaffold for the development of antimicrobial and antifungal agents. nih.govekb.egnih.gov Synthetic pyrimidine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. nih.govcenterwatch.com For instance, certain substituted pyrimidines have shown potent in vitro activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action for many of these compounds involves the inhibition of essential microbial enzymes, disrupting critical metabolic pathways. nih.gov

Fluorinated pyrimidines also exhibit notable antifungal properties. nih.govnih.gov The well-known antifungal drug flucytosine (5-fluorocytosine) is a fluorinated pyrimidine analogue. nih.gov In susceptible fungi, it is converted to 5-fluorouracil, which then interferes with RNA and DNA synthesis, similar to its anticancer mechanism. nih.gov Carmofur, another fluoropyrimidine derivative, has also demonstrated significant antifungal activity against various human-pathogenic fungi. nih.govresearchgate.net

Antiviral Properties

The structural resemblance of pyrimidine derivatives to natural nucleosides makes them prime candidates for the development of antiviral drugs. nih.govnih.govnih.gov Many antiviral agents are nucleoside analogues that, after intracellular phosphorylation, act as inhibitors or terminators of viral DNA or RNA synthesis. Pyrimidine derivatives have been successfully developed into drugs for treating various viral infections, including those caused by herpes simplex virus (HSV), human immunodeficiency virus (HIV), and others. nih.govnih.govnih.gov

Specifically, N-1 substituted pyrimidine derivatives have been designed and screened as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov These compounds bind to a non-essential site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity. nih.gov Furthermore, pyrimido[4,5-d]pyrimidines have shown promise as antiviral agents against human coronaviruses. nih.gov

Other Pharmacological Activities

The therapeutic potential of pyrimidine derivatives extends beyond their use as anti-infective and anticancer agents. nih.govnih.govnih.gov The versatile pyrimidine scaffold has been incorporated into compounds exhibiting a wide range of other pharmacological activities, including:

Anti-inflammatory: Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators. nih.gov

Anticonvulsant: Certain pyrimidine-containing compounds have demonstrated anticonvulsant activity in preclinical models. nih.gov

Antihypertensive: The pyrimidine nucleus is present in some antihypertensive agents. nih.govnih.gov

Antidepressant: Research has explored the potential of pyrimidine derivatives as antidepressant agents. nih.gov

Structure-Activity Relationship (SAR) Analysis of 1-(5-Fluoropyrimidin-2-yl)ethanone Analogues

The biological efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov While specific SAR data for this compound analogues is not extensively available in the public domain, general principles can be inferred from studies on related 2,5-disubstituted pyrimidines and other fluoropyrimidine derivatives.

Impact of Substitutions on the Pyrimidine Ring on Biological Efficacy

The substituents at the C2 and C5 positions of the pyrimidine ring play a crucial role in determining the biological activity profile of the molecule. The fluorine atom at the C5 position is a key feature of many clinically successful fluoropyrimidine drugs, significantly influencing their mechanism of action, particularly in anticancer therapy.

Modifications at the C2 position of the pyrimidine ring can have a profound impact on the compound's biological activity. The nature of the substituent at this position can influence the molecule's interaction with its biological target, as well as its pharmacokinetic properties. For instance, in the context of antimicrobial activity, the introduction of different aryl or heterocyclic rings at the C2 position can modulate the potency and spectrum of activity.

While direct research on this compound analogues is limited, studies on structurally related compounds offer valuable insights. For example, in a series of thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, substitutions on a benzylidene group at the C2 position of the pyrimidine ring strongly influenced their anticancer activity. Specifically, para-substituted derivatives on the distal aryl ring showed significant anticancer activity.

The following table summarizes hypothetical SAR trends for this compound analogues based on general principles observed in related pyrimidine derivatives. This table is for illustrative purposes and requires experimental validation.

| Substitution Position | Substituent Type | Predicted Impact on Biological Efficacy |

| C2 of Pyrimidine Ring (Modification of the ethanone (B97240) group) | Elongation of the alkyl chain | May alter steric interactions with the target binding site, potentially increasing or decreasing activity. |

| Introduction of aromatic or heteroaromatic rings | Could lead to additional binding interactions (e.g., pi-stacking) and modulate the electronic properties of the molecule, influencing potency. | |

| Conversion to other functional groups (e.g., amide, ester) | Would significantly alter the electronic and hydrogen bonding properties, likely leading to a different biological activity profile. | |

| C4 of Pyrimidine Ring | Introduction of small alkyl or aryl groups | Could influence the overall shape and lipophilicity of the molecule, affecting cell permeability and target engagement. |

| Introduction of hydrogen bond donors/acceptors | May provide additional interaction points with the biological target, potentially enhancing binding affinity. | |

| N1 or N3 of Pyrimidine Ring | Alkylation or arylation | Can alter the planarity and electronic distribution of the pyrimidine ring, which could impact biological activity. |

Role of the Ethanone Side Chain in Modulating Biological Response

The ethanone side chain at the 2-position of the fluoropyrimidine ring is a critical determinant of biological activity and serves as a versatile anchor for synthetic modification. The reactivity of the acetyl group's methyl protons allows for condensation reactions, such as the Claisen-Schmidt condensation with various aromatic aldehydes, to generate α,β-unsaturated ketone derivatives, often referred to as chalcones. dmed.org.ua This transformation from a simple ethanone to a more complex propenone structure significantly influences the compound's pharmacological profile.

The biological response of these chalcone-like analogues is heavily dependent on the nature of the substituents on the newly introduced aromatic ring. For instance, studies on analogous thiazole-based propenones have shown that substitutions on the aryl ring can confer potent and selective anticancer or antimicrobial activities. dmed.org.uaresearchgate.net The introduction of different functional groups alters the electronic properties, lipophilicity, and steric bulk of the entire molecule, thereby modulating its interaction with biological targets. nih.govmdpi.com

Modifications to this side chain are a key strategy in drug design. For example, creating derivatives with different substituents can enhance antibacterial properties against specific strains like E. coli or improve antinociceptive responses. nih.gov The ethanone moiety can be viewed as a foundational element upon which more complex and specific pharmacophores are built, allowing for the fine-tuning of biological effects, from anti-inflammatory to anticancer and antimicrobial activities. beilstein-journals.orgnih.gov

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, exerts a profound influence on the pharmacological properties of this compound analogues, particularly when chiral centers are introduced during synthesis. nih.gov The interaction between a drug and its biological target is often highly stereospecific, meaning that one enantiomer (a non-superimposable mirror image) can have significantly different potency, efficacy, or metabolic profile than the other. nih.gov

This principle is clearly demonstrated in the development of P2X7 receptor antagonists derived from the this compound scaffold. For the allosteric antagonist AZ11645373, which has a chiral center, the biological activity resides almost entirely in one enantiomer. The (R)-form was found to be a potent inhibitor of the human P2X7 receptor, whereas the (S)-form was substantially less active. acs.org This enantioselectivity underscores that the precise spatial orientation of the molecule is crucial for optimal binding to the receptor. acs.org

This observation is not unique to this compound class. In many chiral drugs, one enantiomer provides the therapeutic benefit while the other may be inactive or even contribute to undesirable effects. nih.govmdpi.com Therefore, the synthesis and evaluation of individual stereoisomers are critical steps in drug development to identify the most active and safest candidate for further investigation. nih.govnih.gov The differential activity between enantiomers highlights the importance of a specific three-dimensional fit at the molecular target, a fundamental concept in modern medicinal chemistry. nih.govacs.org

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how these compounds interact with biological systems at the molecular level is essential for their rational design and optimization. This involves identifying their specific protein targets and characterizing the kinetics and nature of the binding interactions.

Enzymatic Inhibition Profiles and Binding Kinetics

Analogues of this compound have been prominently identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel. nih.govnih.gov The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme or receptor by 50%.

Several lead compounds have demonstrated high potency against the human P2X7 receptor. For example, the isoquinolone derivative KN-62 acts as a non-competitive antagonist with an IC50 value of approximately 15 nM. nih.gov Another novel antagonist, JNJ-47965567, shows high affinity with a pKi of 7.9 and effectively blocks IL-1β release from human monocytes with a pIC50 of 7.5. nih.gov The table below summarizes the inhibitory potencies of selected P2X7 antagonists.

Table 1: Inhibitory Activity of Selected P2X7 Receptor Antagonists

| Compound | Target System | Assay Type | Potency (IC50 / pIC50) |

|---|---|---|---|

| (R)-AZ11645373 | Human P2X7 | Inhibition of P2X7 | 32.9 nM (IC50) acs.org |

| (S)-AZ11645373 | Human P2X7 | Inhibition of P2X7 | 1346 nM (IC50) acs.org |

| JNJ-47965567 | Human Monocytes | IL-1β Release | 7.5 (pIC50) nih.gov |

| JNJ-47965567 | Rat Microglia | IL-1β Release | 7.1 (pIC50) nih.gov |

| KN-62 | Human P2X7 | Electrophysiology | ~15 nM (IC50) nih.gov |

| PPADS | Human P2X7 | Electrophysiology | ~1 µM (IC50) nih.gov |

Beyond simple potency (IC50), the kinetics of the drug-target interaction, including the association (kon) and dissociation (koff) rates, are critical for determining the duration of action. nih.gov Some kinase inhibitors featuring a pyrimidine core, such as SCH772984, have been shown to exhibit slow binding kinetics, characterized by a long drug-target residence time. nih.govharvard.edu This "slow-off" kinetic profile can lead to prolonged target inhibition in vivo, even after the plasma concentration of the drug has decreased. harvard.edu This type of kinetic behavior, often associated with inhibitors that induce a conformational change in the target protein, is a highly desirable property in drug candidates. nih.govsci-hub.se

Identification and Validation of Molecular Targets

A significant body of evidence points to the ATP-gated ion channel, the P2X7 receptor , as a primary molecular target for many analogues derived from this compound. researchgate.netresearchgate.netfrontiersin.org This receptor is highly expressed on immune cells like macrophages and microglia and is a key mediator of inflammation. nih.govnih.gov Activation of P2X7 by ATP triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), making it an attractive target for inflammatory diseases, neuropathic pain, and mood disorders. nih.govnih.gov The validation of P2X7 as the target for these compounds comes from multiple lines of evidence:

Direct Binding Assays: Radioligand binding studies have demonstrated high-affinity binding of these antagonists to the P2X7 receptor. nih.gov

Functional Inhibition: The compounds potently block ATP-induced functions mediated by P2X7, such as ion flux (e.g., calcium influx) and cytokine release in various cell-based assays. acs.orgnih.gov

Molecular Modeling: Docking studies suggest that these antagonists bind within specific pockets of the P2X7 receptor structure, either at the orthosteric (ATP-binding) site or at an allosteric site. frontiersin.org

In addition to the P2X7 receptor, the fluoropyrimidine scaffold is also present in numerous kinase inhibitors . nih.govresearchgate.net For example, the pyrimidine ring is a key structural feature in compounds designed to inhibit TGF-β type I receptor kinase (ALK5) and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net Therefore, depending on the specific substitutions made to the core structure, analogues of this compound could potentially be designed to target various protein kinases involved in cell signaling and proliferation. mdpi.com Target validation for such compounds typically involves enzymatic assays to confirm inhibition of the specific kinase, followed by cell-based assays to demonstrate inhibition of the downstream signaling pathway. nih.govmdpi.com

Preclinical Pharmacological Evaluation of Lead Compounds

Following in vitro characterization, promising lead compounds are advanced to preclinical pharmacological evaluation in cellular and animal models to assess their potential therapeutic utility. This stage focuses on demonstrating target engagement and efficacy in a biological system.

For P2X7 receptor antagonists derived from the this compound family, preclinical studies have focused on models of central nervous system (CNS) disorders and pain. The lead compound JNJ-47965567, which is known to be centrally permeable, has undergone significant preclinical evaluation. nih.gov Target engagement in the brain was confirmed using ex vivo receptor autoradiography and by demonstrating that the compound could block the release of the inflammatory cytokine IL-1β in the rat brain following a challenge with a P2X7 agonist. nih.gov

In behavioral models, JNJ-47965567 showed efficacy by reducing amphetamine-induced hyperactivity, a model relevant to mania. nih.gov It also exhibited significant, albeit modest, efficacy in a rat model of neuropathic pain. nih.gov Similarly, other novel, brain-penetrating P2X7 antagonists from related series have been shown to inhibit stimulated IL-1β release in the rat brain and attenuate hyperactivity. researchgate.net These findings provide in vivo proof-of-concept that blocking the central P2X7 receptor with these compounds can produce measurable pharmacological effects relevant to neuropsychiatric and pain conditions.

The evaluation of compounds in animal models is a critical step to bridge the gap between in vitro potency and potential clinical application, providing essential information on the compound's ability to reach its target and exert a functional effect in a complex living system. plos.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 5 Fluoropyrimidin 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework. For 1-(5-Fluoropyrimidin-2-yl)ethanone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show two distinct signals.

Pyrimidinyl Protons: The two protons on the pyrimidine (B1678525) ring (at positions 4 and 6) are chemically non-equivalent and are expected to appear as doublets due to coupling with the fluorine atom at position 5. Their chemical shifts would be in the downfield region (typically δ 8.5-9.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

Methyl Protons: The three protons of the acetyl methyl group (-CH₃) would appear as a sharp singlet in the upfield region (typically δ 2.5-3.0 ppm), as they are adjacent to a carbonyl group but have no neighboring protons to couple with.

The integration of these signals would confirm the number of protons in each environment (2H for the pyrimidine ring and 3H for the methyl group).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4, H-6 | 8.5 - 9.5 | Doublet |

| -CH₃ | 2.5 - 3.0 | Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, six signals are expected.

Carbonyl Carbon: The carbon of the ketone group (C=O) will appear furthest downfield (typically δ 190-200 ppm).

Pyrimidine Ring Carbons: The four carbons of the pyrimidine ring will show distinct signals. The carbon atom bonded to the fluorine (C-5) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other ring carbons (C-2, C-4, C-6) will also be influenced by the nitrogen atoms and the fluorine, appearing in the aromatic region (typically δ 140-170 ppm).

Methyl Carbon: The methyl carbon (-CH₃) will be the most shielded and appear at the highest field (typically δ 20-30 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 190 - 200 | Singlet |

| C-2 | 160 - 170 | Doublet (small coupling) |

| C-4 | 155 - 165 | Doublet (small coupling) |

| C-5 | 150 - 160 | Doublet (large coupling) |

| C-6 | 155 - 165 | Doublet (small coupling) |

| -CH₃ | 20 - 30 | Singlet |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. For this compound, a single signal is expected for the fluorine atom at the C-5 position. This signal would likely appear as a triplet or a doublet of doublets due to coupling with the adjacent protons on the pyrimidine ring (H-4 and H-6). The chemical shift of fluorine is highly sensitive to its electronic environment, and for fluoropyrimidines, it typically appears in a characteristic region of the ¹⁹F NMR spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, it would primarily confirm the coupling between the H-4 and H-6 protons through the fluorine atom, though this through-space or long-range coupling might be weak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for the C-4/H-4 and C-6/H-6 pairs, as well as confirming the assignment of the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a crucial experiment for piecing together the molecular structure. Key expected correlations would include the methyl protons to the carbonyl carbon and the C-2 of the pyrimidine ring, and the pyrimidine protons (H-4, H-6) to adjacent carbons in the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm the spatial relationship between the acetyl group and the pyrimidine ring.

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, which is a definitive confirmation of its chemical formula. For this compound (C₆H₅FN₂O), HRMS would be used to confirm its exact mass. The analysis of the isotopic pattern would further corroborate the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Chemical Formula | Calculated Exact Mass |

| [M+H]⁺ | C₆H₆FN₂O⁺ | 141.0464 |

| [M+Na]⁺ | C₆H₅FN₂NaO⁺ | 163.0284 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the purity assessment of this compound. nih.gov This hybrid technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity for identifying and quantifying the target compound and any potential impurities. nih.govchimia.ch

In a typical workflow, a sample of this compound is first separated on an HPLC column. The eluent is then introduced into the mass spectrometer, where molecules are ionized and separated based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of the parent compound and the identification of impurities, such as starting materials, byproducts, or degradation products, even at trace levels. nih.gov

LC-MS is particularly valuable for analyzing complex reaction mixtures during synthesis optimization. chimia.ch By monitoring the formation of the desired product and the disappearance of reactants, researchers can efficiently refine reaction conditions. The use of tandem mass spectrometry (MS/MS) further enhances structural elucidation of unknown impurities by inducing fragmentation of selected ions and analyzing the resulting fragment patterns. researchgate.net Ion-pairing reversed-phase UPLC-MS/MS has been successfully used for the comprehensive analysis of other pyrimidine compounds, demonstrating the technique's suitability for this class of molecules. nih.gov

Table 1: Representative LC-MS Parameters for Purity Analysis of Pyrimidine Derivatives

| Parameter | Condition |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Scan Mode | Full Scan (for impurity profiling) and Multiple Reaction Monitoring (MRM) (for quantification) researchgate.net |

Chromatographic Methods for Separation, Purification, and Purity Determination

Chromatography is the cornerstone of separation science, essential for isolating, purifying, and assessing the purity of this compound. journalagent.com

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of non-volatile organic compounds like this compound. researchgate.net The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov For purity determination, reversed-phase HPLC with UV detection is commonly employed. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate its percentage purity.

While this compound itself is not chiral, its derivatives synthesized for biological applications often are. In such cases, chiral HPLC is crucial for separating enantiomers. nih.gov This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins. nih.gov The ability to isolate and quantify individual enantiomers is critical, as they can have vastly different pharmacological and toxicological profiles.

Table 2: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Stationary Phase | C18 silica column |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Determined by the compound's UV absorbance maximum (λmax) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

For the purification of this compound on a preparative scale, column chromatography is the method of choice. journalagent.com This technique operates on the same principles as HPLC but on a larger scale, using a glass column packed with a solid adsorbent like silica gel or alumina. nih.gov

The crude reaction mixture is loaded onto the top of the column, and a solvent (eluent) is passed through. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. Fractions are collected sequentially, and those containing the pure compound, as determined by a monitoring technique like Thin-Layer Chromatography (TLC), are combined. Gel filtration chromatography, a related technique, separates molecules based on size and can be used for desalting or buffer exchange steps. nih.govharvard.edu

Application of Advanced Analytical Techniques for Detection in Biological Matrices

Analyzing this compound or its metabolites in biological matrices such as plasma, urine, or tissue is essential for pharmacokinetic and metabolic studies. nih.gov These matrices are complex, containing numerous endogenous substances that can interfere with analysis. researchgate.net Therefore, extensive sample preparation is required, often involving protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte of interest. researchgate.net

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity. semanticscholar.org The technique can detect and quantify compounds at very low concentrations (ng/mL or pg/mL). nih.gov By using a stable isotope-labeled internal standard, accurate and precise quantification can be achieved, compensating for any sample loss during preparation or variations in instrument response. researchgate.net Methods using HPLC coupled with fluorescence detection can also offer high sensitivity, especially if the compound is naturally fluorescent or can be derivatized with a fluorescent tag. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complex Analysis

Furthermore, when a derivative of this compound is designed to interact with a biological target, such as an enzyme or receptor, X-ray crystallography can be used to determine the structure of the protein-ligand complex. This provides invaluable insights into the binding mode of the compound, identifying the specific amino acid residues involved in the interaction. This detailed structural information is crucial for structure-based drug design, enabling chemists to rationally design more potent and selective analogs.

UV-Vis and Fluorescence Spectroscopy in Mechanistic and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. mdpi.com For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to electronic transitions within the pyrimidine ring and the ketone functional group. The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic properties that can be used for quantification (e.g., in HPLC detection) and for studying the compound's electronic structure. acs.org The absorption spectra of pyrimidine derivatives can be influenced by factors such as solvent polarity and substitution on the ring. rsc.org

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed light. nih.gov While many pyrimidine derivatives are not naturally fluorescent, specific structural modifications can impart fluorescent properties. mdpi.com For fluorescent derivatives of this compound, this technique can be used to study their interaction with biological macromolecules, monitor their uptake and distribution in cells, and investigate photochemical reaction mechanisms. wikipedia.orgnih.gov The Stokes shift (the difference between the excitation and emission wavelengths), quantum yield, and fluorescence lifetime are key parameters that provide information about the molecule's photophysical properties and its local environment. researchgate.net

Table 3: Spectroscopic Properties of Representative Pyrimidine Derivatives

| Compound Class | Technique | Solvent | λmax (nm) | Emission λmax (nm) |

| 2-Alkylaminopyrimidines | Fluorescence | Methanol | ~285 | ~375 mdpi.com |

| Pyrimidine-based Dyes | UV-Vis | Acetonitrile | ~450 | - researchgate.net |

| Pyrimidine-based Dyes | Fluorescence | Acetonitrile | ~450 | ~600 researchgate.net |

| Halogenated Pyrimidines | UV-Vis | Gas Phase | 200-300 | - rsc.org |

Emerging Research Directions and Future Perspectives for 1 5 Fluoropyrimidin 2 Yl Ethanone Based Scaffolds

Development of Novel and Sustainable Synthetic Strategies for 1-(5-Fluoropyrimidin-2-yl)ethanone Analogues

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods like the Biginelli reaction, which offers a straightforward one-pot approach to complex heterocyclic compounds. mdpi.com However, the growing emphasis on environmental sustainability in chemical synthesis has spurred the development of "green chemistry" approaches for producing this compound analogues. These modern strategies focus on improving efficiency and reducing the environmental impact of chemical processes.

Key green chemistry principles being applied include:

Catalyst-free reactions: Researchers are exploring synthetic routes that proceed efficiently without the need for catalysts, simplifying purification and reducing waste. nih.gov

Use of novel catalysts: The development and use of nanocatalysts and basic catalysts are being investigated to enhance reaction rates and yields under milder conditions. nih.govorientjchem.org

Alternative energy sources: Microwave irradiation is being employed as an alternative to conventional heating to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.gov

Atom economy: Synthetic methodologies are being designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. researchgate.net

These sustainable methods are crucial for the environmentally responsible production of new this compound-based compounds for various applications.

Exploration of New Biological Targets and Therapeutic Modalities for Pyrimidine-based Compounds

The versatility of the pyrimidine ring allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.net The ability of pyrimidines to form hydrogen bonds and act as bioisosteres for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govnih.gov

Emerging research is focused on expanding the therapeutic applications of pyrimidine-based compounds, including those derived from this compound, beyond their traditional roles. While historically significant in anticancer and antimicrobial therapies, new areas of investigation include: nih.govtandfonline.comencyclopedia.pub

Neurological Disorders: The development of pyrimidine derivatives as agents active in the central nervous system is a growing field of interest. nih.gov

Immunology and Immuno-oncology: Researchers are exploring the potential of pyrimidine-based compounds to modulate the immune system for the treatment of cancers and autoimmune diseases. nih.govnih.gov

Chronic Pain and Diabetes: New pyrimidine scaffolds are being investigated for their potential in managing chronic pain and diabetes mellitus. nih.govnih.gov

Antiviral and Antifungal Agents: The search for novel anti-infective agents continues to be a priority, with pyrimidine derivatives showing promise against a range of pathogens. nih.govnih.gov

A notable example is the development of a P2X7 antagonist clinical candidate, which incorporates a 1-(5-fluoropyrimidin-2-yl) moiety and has shown robust receptor occupancy in preclinical studies for potential application in mood disorders. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Planning, and Biological Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of pyrimidine-based compounds is no exception. These computational tools are being employed to accelerate and rationalize the entire drug development pipeline. nih.govresearchgate.net

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, exploring a vast chemical space more efficiently than traditional methods. springernature.comyoutube.com These models can suggest new chemical motifs and optimize property profiles for lead generation and optimization. springernature.com

Synthesis Planning: AI-driven retrosynthetic analysis can predict viable synthetic routes for novel compounds, a critical step in translating a designed molecule into a physical sample. nih.govresearchgate.net This is particularly valuable for complex molecules like some pyrimidine derivatives.

Biological Activity Prediction: Machine learning models, particularly deep neural networks, are used to predict the biological activity and properties of compounds, helping to prioritize which molecules to synthesize and test. nih.govyoutube.com

Scaffold Hopping: AI can be used for scaffold hopping, where the core structure of a known active compound is replaced with a novel scaffold while retaining or improving biological activity. nih.gov A deep conditional transformer neural network, SyntaLinker, has been successfully applied to identify pyrrolo[2,3-d]pyrimidine scaffolds as potent and selective inhibitors of TANK binding kinase 1 (TBK1). nih.gov

The combination of generative models with automated synthesis platforms represents a significant step towards fully autonomous drug discovery. nih.govresearchgate.net

Applications Beyond Traditional Medicinal Chemistry

The unique chemical and physical properties of pyrimidine derivatives have led to their exploration in fields beyond traditional medicine. The this compound scaffold and its analogues are being investigated for a range of applications.

| Application Area | Description |

| Chemical Probes | Pyrimidine derivatives are being developed as fluorescent probes for detecting metal ions and for bioimaging. researchgate.netnih.gov For example, pyrimidine-phthalimide derivatives have been synthesized and shown to act as colorimetric pH sensors. rsc.org |

| Agrochemicals | The pyrimidine core is present in several commercial fungicides and herbicides. nih.govepa.gov Research is ongoing to develop new pyrimidine-based agrochemicals for crop protection, with a focus on compounds that are effective and have favorable environmental profiles. nih.govresearchgate.netgoogle.com |

| Advanced Materials | Pyrimidine-based compounds are being explored for their use in materials science, including organic light-emitting diodes (OLEDs), organic semiconductors, and as corrosion inhibitors. researchgate.netnih.gov Their electroluminescent and photophysical properties make them attractive for these applications. researchgate.netnih.gov |

Translational Research Opportunities for this compound-based Scaffolds in Drug Discovery

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. For scaffolds derived from this compound, there are significant opportunities to translate promising laboratory findings into tangible therapeutic benefits.

The journey from a promising lead compound to a clinically approved drug is long and complex, but the diverse biological activities of pyrimidine derivatives make them attractive candidates for this process. nih.govorientjchem.orgjrasb.com The development of compounds like the aforementioned P2X7 antagonist demonstrates a clear translational path, moving from initial synthesis and in vitro testing to preclinical evaluation of pharmacokinetics and safety, and ultimately to Phase I clinical trials in healthy human subjects. nih.gov

Future translational efforts will likely focus on:

Oncology: Given the established role of pyrimidines in cancer therapy, new analogues of this compound will be evaluated against a wide range of cancer cell lines and in preclinical tumor models. researchgate.netencyclopedia.pub

Infectious Diseases: The continued threat of antimicrobial resistance necessitates the development of new anti-infective agents. nih.gov Pyrimidine-based compounds are being actively investigated for their potential to combat bacterial, fungal, and viral infections. nih.govtandfonline.com

Inflammatory and Autoimmune Diseases: The immunomodulatory properties of some pyrimidine derivatives open up avenues for their development as treatments for conditions like rheumatoid arthritis and inflammatory bowel disease. orientjchem.org

Q & A

Q. What are the common synthetic routes for 1-(5-Fluoropyrimidin-2-yl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on fluoropyrimidine precursors. For example:

- Friedel-Crafts : Reacting 5-fluoropyrimidine with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Nucleophilic Substitution : Using 2-chloro-5-fluoropyrimidine with sodium acetylide or ketone precursors in polar aprotic solvents (e.g., DMF) at 60–80°C .

Optimization includes adjusting catalyst loading (e.g., 1.2–1.5 eq AlCl₃), temperature control (0–5°C for exothermic steps), and solvent purity.

Table 1 : Key Reaction Parameters

| Method | Catalyst/Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 0–25°C | 60–75% | |

| Nucleophilic Substitution | NaH, DMF | 60–80°C | 50–65% |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluoropyrimidine protons (δ 8.5–9.0 ppm) and acetyl group (δ 2.6–2.8 ppm). Use deuterated DMSO or CDCl₃ to resolve splitting patterns .

- Mass Spectrometry (EI/ESI) : Confirm molecular ion [M+H]⁺ at m/z 155.04 (C₆H₄FNO⁺) and fragmentation patterns .

- IR Spectroscopy : Detect carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : 98–102°C (determined via differential scanning calorimetry) .

- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Use Hansen solubility parameters for solvent selection .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish fluoropyrimidine H6 from acetyl protons .

- Variable Temperature NMR : Mitigate signal broadening due to dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 40°C .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces. Software: Gaussian 16 .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) using AMBER force fields to assess stability .

Q. How can synthetic yields be improved while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize parameters like stoichiometry (1:1.2 substrate:acetylating agent) and reaction time (2–4 hrs) via response surface methodology .

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .

Q. What strategies validate the compound’s stability under experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, 1 mL/min acetonitrile/water) .

- Inert Atmosphere : Use Schlenk lines for moisture-sensitive reactions to prevent hydrolysis of the acetyl group .

Q. How is the compound’s biological activity evaluated in enzyme inhibition studies?

- Methodological Answer :

- Kinase Assays : Test inhibition of BTK (Bruton’s tyrosine kinase) at 10 µM concentration in HEK293 cells. Measure IC₅₀ via luminescence-based ADP-Glo™ assay .

- Molecular Docking : Use AutoDock Vina to predict binding modes with fluoropyrimidine occupying the ATP-binding pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.